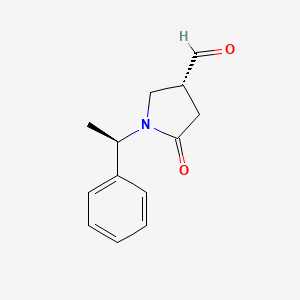

(R)-5-Oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carbaldehyde

Descripción

(R)-5-Oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carbaldehyde is a chiral pyrrolidine derivative featuring a 5-oxo-pyrrolidine core substituted with an (R)-configured 1-phenylethyl group at position 1 and an aldehyde functional group at position 2. Its synthesis often involves regioselective ring-opening reactions of aziridine precursors or catalytic asymmetric methods, as demonstrated in studies on related systems .

Propiedades

Número CAS |

252051-12-0 |

|---|---|

Fórmula molecular |

C13H15NO2 |

Peso molecular |

217.26 g/mol |

Nombre IUPAC |

(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carbaldehyde |

InChI |

InChI=1S/C13H15NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,9-11H,7-8H2,1H3/t10-,11-/m1/s1 |

Clave InChI |

PDZTVJWNDHOJNS-GHMZBOCLSA-N |

SMILES isomérico |

C[C@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)C=O |

SMILES canónico |

CC(C1=CC=CC=C1)N2CC(CC2=O)C=O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (R)-5-Oxo-1-((R)-1-feniletil)pirrolidina-3-carbaldehído típicamente involucra reacciones orgánicas de múltiples pasos. Un método común es la reacción de cicloadición asimétrica [3 + 2], que involucra la reacción de iluros de azometina generados a partir de isatinas y aminoácidos con varios dipolarófilos . Este método es favorecido por su alta eficiencia y diastereoselectividad.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la escalabilidad y reproducibilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

(R)-5-Oxo-1-((R)-1-feniletil)pirrolidina-3-carbaldehído puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: Conversión a ácidos carboxílicos o cetonas correspondientes.

Reducción: Formación de alcoholes o aminas.

Sustitución: Introducción de diferentes grupos funcionales en posiciones específicas del anillo de pirrolidina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH₄) y borohidruro de sodio (NaBH₄) se utilizan con frecuencia.

Sustitución: Se emplean reactivos como haluros de alquilo y nucleófilos en condiciones básicas o ácidas.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

(R)-5-Oxo-1-((R)-1-feniletil)pirrolidina-3-carbaldehído tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.

Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.

Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo como precursor para el desarrollo de fármacos.

Industria: Utilizado en la producción de materiales avanzados y productos químicos especiales.

Mecanismo De Acción

El mecanismo de acción de (R)-5-Oxo-1-((R)-1-feniletil)pirrolidina-3-carbaldehído involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un inhibidor o modulador de ciertas enzimas o receptores, influyendo en los procesos bioquímicos dentro de las células . Los estudios detallados sobre su afinidad de unión y especificidad son esenciales para comprender completamente sus efectos.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9)

- Key Differences :

- Position 1 : Methyl group instead of (R)-1-phenylethyl.

- Position 3 : Carboxylic acid (-COOH) instead of aldehyde (-CHO).

- The carboxylic acid group enables salt formation or conjugation reactions, unlike the aldehyde, which is more reactive toward nucleophiles .

(R)-5-Oxo-1-(((R)-1-phenylethyl)amino)dec-9-en-2-yl acetate

- Key Differences :

- Position 2 : Acetate ester (-OAc) instead of aldehyde.

- Backbone : Extended dec-9-en-5-one chain appended to the pyrrolidine core.

- Synthesis Context :

- Reactivity :

- The acetate group introduces hydrolytic instability compared to the aldehyde, which may limit its utility in acidic or aqueous environments.

Ferroelectric Radical Compounds (e.g., R-H and R-F)

- Key Differences :

- Core Structure : Naphthalenediimide backbone instead of pyrrolidine.

- Substituents : Fluorinated phenylethyl groups (e.g., 4-fluorophenyl) enhance electronic properties.

- Functional Relevance :

Chiral Influence on Properties

The (R)-1-phenylethyl group confers stereochemical rigidity, which is critical for:

- Crystallinity : Enhances crystal packing efficiency, as seen in ferroelectric radical compounds .

- Biological Activity : Dictates enantioselective interactions, as observed in precursors like (R)-4-(8-bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide, where chirality affects coupling yields (58%) and boronic acid formation (45%) .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.